4,6-Dihydroxy-5-methyl-2-benzofuran-1(3H)-one

antifungal susceptibility natural product screening agricultural fungicide discovery

4,6-Dihydroxy-5-methyl-2-benzofuran-1(3H)-one (CAS 52231-37-5), also known as 4,6-dihydroxy-5-methylphthalide or 4-O-demethylsilvaticol, is a naturally occurring phthalide (isobenzofuranone). It possesses a C9H8O4 molecular formula (MW 180.16), featuring a 4,6-dihydroxy-5-methyl substitution pattern on the benzofuranone core.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 52231-37-5
Cat. No. B13953366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydroxy-5-methyl-2-benzofuran-1(3H)-one
CAS52231-37-5
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1O)COC2=O)O
InChIInChI=1S/C9H8O4/c1-4-7(10)2-5-6(8(4)11)3-13-9(5)12/h2,10-11H,3H2,1H3
InChIKeyQJBPRJDMIUSGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dihydroxy-5-methyl-2-benzofuran-1(3H)-one (CAS 52231-37-5): Procurement-Relevant Identity and Compound Class


4,6-Dihydroxy-5-methyl-2-benzofuran-1(3H)-one (CAS 52231-37-5), also known as 4,6-dihydroxy-5-methylphthalide or 4-O-demethylsilvaticol, is a naturally occurring phthalide (isobenzofuranone) [1]. It possesses a C9H8O4 molecular formula (MW 180.16), featuring a 4,6-dihydroxy-5-methyl substitution pattern on the benzofuranone core . The compound is a fungal secondary metabolite originally isolated from Talaromyces flavus and later identified in Trichoderma harzianum and Talaromyces sp. [2][3]. Its measured XLogP3 is 1.0, with 2 hydrogen bond donors and 4 hydrogen bond acceptors, defining a discrete physicochemical profile for experimental selection .

Natural phthalide probe 4,6-Dihydroxy-5-methyl pattern supports dereplication and scaffold-hopping studies
Tetraketide biosynthetic tool Acetate starter unit distinguishes pathway studies from malonate-derived polyketides
Multi-source availability Isolated from Talaromyces, Trichoderma, and Paecilomyces; broadens fermentation sourcing

Why Generic Phthalide Substitution Fails for 4,6-Dihydroxy-5-methyl-2-benzofuran-1(3H)-one Procurement


Phthalides are a structurally diverse class of over 180 naturally occurring compounds, and their biological activity is exquisitely sensitive to the position and methylation status of phenolic hydroxyl groups [1]. Simply substituting one phthalide for another—even a close regioisomer such as 5,7-dihydroxy-6-methylphthalide or the 4-O-methyl analog silvaticol—is inadvisable without quantitative evidence of functional equivalence. The specific 4,6-dihydroxy-5-methyl arrangement on the benzofuranone core dictates hydrogen bonding capacity, lipophilicity, and target interaction potential, as the evidence below demonstrates [2][3].

This Product
4,6-Dihydroxy-5-methylphthalide
Two free phenolic OH groups, XLogP3 1.0, distinct hydrogen bonding and lactone reactivity
Analog
Silvaticol or nidulol
Methoxy substitution shifts lipophilicity by ~0.5–0.7 logP units and reduces H-bond donors; chromatographic and permeability profile may differ
Analog
Other phthalides (e.g., mycophenolic acid)
Heptaketide vs. tetraketide; scaffold size, functionalization, and target engagement context not interchangeable without validation

Quantitative Differential Evidence for 4,6-Dihydroxy-5-methyl-2-benzofuran-1(3H)-one Against Closest Analogs


Antifungal Potency Deficit Against Colletotrichum gloeosporioides vs. Trichoharzianol

In a direct head-to-head microdilution assay, 4,6-dihydroxy-5-methylphthalide (compound 4) exhibited an MIC of >256 μg/mL against the plant pathogen Colletotrichum gloeosporioides. By comparison, the co-isolated decalin derivative trichoharzianol (1) achieved an MIC of 128 μg/mL, and the chromone analog 5-hydroxy-3-hydroxymethyl-2-methyl-7-methoxychromone (3) showed an MIC of 256 μg/mL [1]. This quantifies the compound's relatively weak antifungal potency and establishes a rank order for users selecting among co-occurring Trichoderma metabolites.

Antifungal potency vs. trichoharzianol
Head-to-head
MIC >256 μg/mL (vs. 128 μg/mL trichoharzianol)
Reported lower antifungal response; not suited for antifungal screening cascades
Microdilution, C. gloeosporioides
antifungal susceptibility natural product screening agricultural fungicide discovery

Maillard Reaction Inhibitory Activity: Subordinate Potency Relative to (-)-Mitorubrin

4-O-Demethylsilvaticol (the target compound) was isolated alongside (-)-mitorubrin from Paecilomyces sp. 3193B as Maillard reaction inhibitors [1]. In an SDS-PAGE assay for cross-linked protein formation and a fluorescent assay for AGE formation, (-)-mitorubrin (2) exhibited the most potent inhibitory effect among the isolated inhibitors, indicating that the target compound (1) displays measurable but subordinate activity [1]. The study did not report independent IC50 values for the target compound, but the rank-order potency was clearly established.

Maillard inhibition rank
Cross-study
Subordinate potency vs. (-)-mitorubrin
Measurable but moderate AGE inhibition; scaffold for SAR optimization
SDS-PAGE and fluorescent AGE assay
Maillard reaction inhibition advanced glycation end-products anti-diabetic natural products

Regioisomeric Substitution Pattern: Differentiated LogP and Hydrogen Bonding Capacity vs. Silvaticol and Nidulol

The target compound (4,6-dihydroxy-5-methylphthalide) is the 4-O-demethyl analog of silvaticol (6-hydroxy-4-methoxy-5-methylphthalide) and a regioisomer of demethylated nidulol (5,7-dihydroxy-6-methylphthalide) [1][2]. The methylation status at the 4-position directly impacts lipophilicity: the target has a measured XLogP3 of 1.0, whereas the presence of a 4-methoxy group in silvaticol is expected to increase logP by approximately 0.5–0.7 units based on the Hansch π constant for aromatic OCH3 . Additionally, the target presents two free phenolic OH groups (H-bond donors), while silvaticol has only one, altering hydrogen bonding capacity and potentially affecting target recognition in biological systems [2].

Physicochemical differentiation
Class-level
XLogP3 1.0; 2 HBD vs. 1 HBD in silvaticol
Different chromatographic retention and membrane permeability expected
ΔlogP ~0.5–0.7 via O-methylation
physicochemical profiling regioisomer differentiation lead optimization

Biosynthetic Origin Defines a Distinct Tetraketide Lineage from Mycophenolic Acid (Heptaketide)

Biosynthetic labeling studies using [1-13C] sodium acetate in Talaromyces flavus demonstrated that 4,6-dihydroxy-5-methylphthalide is a tetraketide derived from a unique acetate starter unit, distinct from the typical polyketide biosynthetic pathway utilizing malonate starters [1]. This contrasts sharply with mycophenolic acid, the most clinically important phthalide, which is a heptaketide produced by Penicillium brevicompactum via a fundamentally different polyketide synthase assembly line [2]. The tetraketide origin results in a smaller, less functionalized scaffold, limiting the range of accessible semi-synthetic modifications relative to mycophenolic acid analogs.

Biosynthetic origin
Class-level
Tetraketide from acetate starter (vs. heptaketide mycophenolic acid)
Simpler scaffold; supports biosynthetic engineering, not immunosuppression research
13C acetate labeling in T. flavus
polyketide biosynthesis natural product chemotaxonomy fungal secondary metabolism

Chromone vs. Phthalide Scaffold Differentiation: Comparable Antifungal Potency, Distinct Drug-Likeness

In the same antifungal assay, the chromone analog 5-hydroxy-3-hydroxymethyl-2-methyl-7-methoxychromone (3) demonstrated an MIC of 256 μg/mL against C. gloeosporioides, comparable to the target compound's MIC of >256 μg/mL [1]. Despite equivalent antifungal weakness, the two scaffolds differ fundamentally in drug-likeness parameters: the phthalide core (a γ-lactone fused to benzene) is susceptible to hydrolytic ring-opening under physiological conditions, potentially acting as a prodrug, whereas the chromone scaffold (a γ-pyrone fused to benzene) is hydrolytically stable but lacks this activation mechanism [2].

Phthalide vs. chromone scaffold
Head-to-head
MIC overlap (both >256 μg/mL); lactone lability vs. chromone stability
Latent reactivity may offer prodrug or bioconjugation opportunities
Hydrolytic ring-opening vs. stable pyrone
scaffold hopping heterocyclic chemistry drug-likeness assessment

Differential Natural Product Distribution Across Fungal Genera Enables Source-Selective Procurement

4,6-Dihydroxy-5-methylphthalide has been reliably isolated from three phylogenetically distinct fungal genera: Talaromyces (T. flavus, Talaromyces sp. endolichenic) [1][2], Trichoderma (T. harzianum F031) [3], and Paecilomyces (Paecilomyces sp. 3193B) [4]. In contrast, its 4-O-methyl analog silvaticol is primarily reported from Aspergillus silvaticus and the sponge-derived fungus Stachylidium sp. [5], while the regioisomeric nidulol is predominantly an Aspergillus metabolite [6]. This genus-level segregation of phthalide substitution patterns provides a chemotaxonomic basis for source selection during procurement of fungal extracts or purified compounds.

Fungal source distribution
Supporting evidence
3 genera (Talaromyces, Trichoderma, Paecilomyces) vs. 2 for silvaticol
Multi-genus sourcing reduces supply risk and supports chemotaxonomic studies
Literature survey 1990–2020
chemotaxonomy fungal biodiversity natural product sourcing

Evidence-Backed Application Scenarios for Procuring 4,6-Dihydroxy-5-methyl-2-benzofuran-1(3H)-one


Reference Standard for Natural Product Dereplication in Trichoderma or Talaromyces Metabolomics

Given its confirmed isolation from T. harzianum and T. flavus [1][2], this compound serves as a reliable chromatographic and spectroscopic reference for dereplication workflows targeting phthalide metabolites in Trichoderma and Talaromyces extracts. Its distinct XLogP3 (1.0), UV absorbance profile, and 1H/13C NMR signatures differentiate it from co-occurring chromones and decalin derivatives, preventing rediscovery of known compounds in bioassay-guided fractionation .

Scaffold for Semi-Synthetic Derivatization Targeting Improved Maillard Reaction Inhibition

Although the compound exhibits subordinate Maillard reaction inhibitory potency relative to (-)-mitorubrin [3], its two free phenolic hydroxyl groups (positions 4 and 6) and the lactone ring provide three distinct derivatization handles. Procurement for structure-activity relationship (SAR) studies aimed at optimizing anti-glycation activity through selective O-alkylation, O-acylation, or lactone ring-opening is supported by the observed baseline bioactivity in SDS-PAGE and AGE fluorescent assays [3].

Comparative Physicochemical Probe in Phthalide Regioisomer Studies

The 4,6-dihydroxy-5-methyl substitution pattern represents a specific regioisomer within the phthalide family. Its XLogP3 of 1.0, two H-bond donors, and four H-bond acceptors offer a distinct physicochemical profile for use as a probe in comparative solubility, permeability, and plasma protein binding studies alongside its regioisomers (5,7-dihydroxy-6-methylphthalide, nidulol) and methylation analogs (silvaticol) [4]. Such studies inform medicinal chemistry campaigns where hydroxyl positioning critically impacts pharmacokinetics.

Chemotaxonomic Marker for Polyketide Synthase Diversity in Biocontrol Fungi

The compound's tetraketide origin via a unique acetate starter unit distinguishes it from the more common malonate-derived polyketides in fungi [2]. It can serve as a chemotaxonomic marker for specific biosynthetic gene clusters in Talaromyces and Trichoderma species used in biocontrol applications. Procuring this compound enables PCR- or metabolomics-based screening of fungal strains for this tetraketide synthase activity, supporting strain selection programs in agricultural biotechnology [1][2].

Application
Selection Property
Validation Focus
Natural product dereplication reference
Source-specific phthalide from Trichoderma/Talaromyces
Chromatographic and spectroscopic identity match
SAR for anti-glycation optimization
Two free phenolic handles and lactone ring
Baseline Maillard reaction inhibition in SDS-PAGE/AGE assays
Physicochemical probe for regioisomer studies
Distinct XLogP3 1.0 and H-bond donor count
Comparative solubility, permeability, and protein binding
Chemotaxonomic marker for PKS diversity
Tetraketide acetate starter unit
Biosynthetic gene cluster screening in biocontrol fungi
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